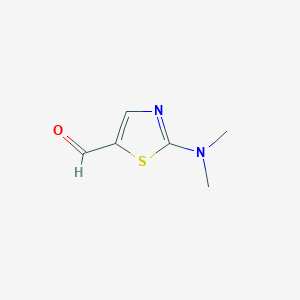

2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(dimethylamino)-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-8(2)6-7-3-5(4-9)10-6/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOPJEHPVWLTDJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80511361 | |

| Record name | 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005-28-3 | |

| Record name | 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde CAS number and properties

Technical Guide: 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde

This document provides a comprehensive technical overview of this compound, a key heterocyclic building block for research and development, particularly within the pharmaceutical and life sciences sectors. We will delve into its core properties, safety protocols, and strategic applications, providing field-proven insights for scientists and drug development professionals.

Core Compound Identification and Characterization

This compound is a substituted thiazole derivative. The thiazole ring is a fundamental scaffold in medicinal chemistry, found in a variety of approved drugs and biologically active agents[1]. The presence of the electron-donating dimethylamino group at the 2-position and the reactive aldehyde group at the 5-position makes this compound a versatile intermediate for synthesizing more complex molecular architectures.

| Property | Data | Source(s) |

| CAS Number | 1005-28-3 | [2][3][4][5] |

| Molecular Formula | C₆H₈N₂OS | [2][3][4][6] |

| Molecular Weight | 156.21 g/mol | [3][4][5][6] |

| IUPAC Name | This compound | [3][4] |

| Synonyms | 2-Dimethylamino-thiazole-5-carbaldehyde, 2-(Dimethylamino)thiazole-5-carboxaldehyde | [2][3][7] |

| Appearance | Yellow to brown solid | [4][6] |

| Melting Point | 75°C to 77°C | [3] |

| Purity | Typically ≥96% | [3][5] |

| SMILES | CN(C)C1=NC=C(S1)C=O | [3][6] |

| InChI Key | ZOPJEHPVWLTDJW-UHFFFAOYSA-N | [3][4][6] |

Health, Safety, and Handling Protocols

This compound must be handled with appropriate precautions in a laboratory setting. It is classified as an irritant and is harmful if swallowed[3][8]. Adherence to standard safety protocols is mandatory.

| Hazard Class | GHS Statement | Precautionary Measures |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[3] |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing.[3][8] P302+P352: IF ON SKIN: Wash with plenty of water.[3][8] |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection.[3][8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][8] |

Handling Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[8].

-

Personal Protective Equipment (PPE): Standard PPE includes a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile)[8][9].

-

Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the work area[8][9].

-

Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials.

Scientific and Industrial Applications

As a "useful research chemical" and "heterocyclic building block," the primary value of this compound lies in its utility as a starting material or intermediate in organic synthesis[2][7]. The aldehyde functional group is a versatile handle for a wide range of chemical transformations, including:

-

Reductive amination to form secondary and tertiary amines.

-

Wittig reactions to generate alkenes.

-

Condensation reactions (e.g., Knoevenagel, Aldol) to form larger, more complex scaffolds.

The thiazole core is a privileged scaffold in drug discovery, known to be a component in compounds with anticonvulsant, antitumor, and antimicrobial activities[1]. This makes the title compound a molecule of significant interest for medicinal chemists aiming to synthesize novel therapeutic agents. Its structure allows for the exploration of structure-activity relationships (SAR) by modifying the aldehyde group to introduce diverse functionalities.

Experimental Workflow: Synthesis of a Thiazole-Based Chalcone Analogue

To illustrate the synthetic utility of this compound, we present a representative protocol for a base-catalyzed Knoevenagel-type condensation. This reaction is fundamental in drug development for linking aromatic systems and creating conjugated structures often found in active pharmaceutical ingredients.

Objective: To synthesize a chalcone-like derivative by reacting the title compound with an active methylene compound, such as malononitrile, as a proof-of-concept for C-C bond formation.

Workflow Diagram

Caption: Knoevenagel condensation workflow.

Step-by-Step Protocol

-

Reagent Preparation:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.56 g, 10 mmol).

-

Add malononitrile (0.73 g, 11 mmol, 1.1 equivalents).

-

Add 20 mL of absolute ethanol as the solvent.

-

-

Reaction Execution:

-

Stir the mixture at room temperature until most solids dissolve.

-

Add 2-3 drops of piperidine using a Pasteur pipette. The addition of a base is critical to deprotonate the active methylene compound, initiating the condensation.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) using a heating mantle.

-

Maintain reflux for 2-4 hours. The progress should be monitored every hour by thin-layer chromatography (TLC) to observe the consumption of the starting aldehyde.

-

-

Work-Up and Isolation:

-

Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.

-

Cool the flask further in an ice-water bath for 30 minutes to maximize the precipitation of the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold ethanol to remove residual catalyst and unreacted starting materials.

-

-

Purification and Analysis:

-

Dry the collected solid under vacuum.

-

Assess the purity of the crude product. If necessary, recrystallize from a suitable solvent (e.g., ethanol/water mixture) or purify by flash column chromatography.

-

Confirm the structure and identity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

-

This self-validating protocol includes a monitoring step (TLC) and concludes with rigorous characterization to ensure the identity and purity of the synthesized compound, reflecting the principles of trustworthiness and scientific integrity.

References

-

1005-28-3| Chemical Name : this compound . Pharmaffiliates. Available at: [Link]

-

2-(Dimethylamino)thiazole-5-carboxaldehyde, 97% 1 g | Buy Online - Fisher Scientific . Available at: [Link]

-

Safety data sheet . Thor Specialities (UK) LTD. Available at: [Link]

-

Rudolf Hensel GmbH Safety Data Sheet according to REACH-Regulation (EC) 1907/2006 . Available at: [Link]

-

2-Amino-1,3-thiazole-5-carbaldehyde | C4H4N2OS | CID 2737798 - PubChem . Available at: [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI . Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. fishersci.no [fishersci.no]

- 4. 2-(Dimethylamino)thiazole-5-carboxaldehyde, 97% 1 g | Request for Quote [thermofisher.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 2-dimethylamino-thiazole-5-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound - CAS:1005-28-3 - Sunway Pharm Ltd [3wpharm.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. rudolf-hensel.de [rudolf-hensel.de]

An In-depth Technical Guide to the Physicochemical Properties of 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde

Introduction

2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound featuring a thiazole ring, a versatile scaffold in medicinal chemistry. The thiazole nucleus is a cornerstone in the development of numerous pharmaceuticals, owing to its presence in a wide array of biologically active molecules, including vitamin B1 (thiamine) and various approved drugs.[1][2] Derivatives of 2-aminothiazole, to which this compound belongs, are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[3] The presence of both a reactive carbaldehyde group and an electron-donating dimethylamino group on the thiazole core makes this molecule a valuable building block in synthetic organic chemistry and a point of interest for drug discovery programs.[4][5]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. As a Senior Application Scientist, the aim is not merely to list data but to provide a deeper understanding of the causality behind these properties and to equip researchers with robust, self-validating experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals who require a thorough characterization of this molecule for their work.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These identifiers and properties are crucial for sample handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| Chemical Name | This compound | [6] |

| CAS Number | 1005-28-3 | [6] |

| Molecular Formula | C₆H₈N₂OS | [7] |

| Molecular Weight | 156.21 g/mol | [7] |

| Appearance | Yellow to brown solid | [6] |

| Melting Point | 72°C to 78°C | [6] |

| Boiling Point | 253.5°C at 760 mmHg (Predicted) | - |

| Purity | Typically ≥97% (as specified by commercial suppliers) | [8] |

| SMILES | CN(C)c1ncc(C=O)s1 | [7] |

| InChI Key | ZOPJEHPVWLTDJW-UHFFFAOYSA-N | [7] |

Solubility Profile

The solubility of a compound is a critical parameter that influences its biological activity, formulation, and reaction conditions. The structure of this compound, with a polar aldehyde, a basic dimethylamino group, and the heterocyclic thiazole ring, suggests a degree of polarity. However, the overall solubility in various solvents must be determined empirically.

Predicted Solubility

Based on the "like dissolves like" principle, it is anticipated that this compound will exhibit good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and moderate solubility in alcohols like ethanol and methanol. Its solubility in water is expected to be limited but may increase in acidic aqueous solutions due to the protonation of the basic nitrogen atoms. Solubility in nonpolar solvents like hexane is predicted to be low.

Experimental Protocol for Solubility Determination

To ensure accuracy and reproducibility, a systematic approach to solubility determination is essential. The following protocol is designed as a self-validating system for characterizing the solubility of the title compound.

Objective: To determine the approximate solubility of this compound in a range of common laboratory solvents at ambient temperature.

Materials:

-

This compound

-

Calibrated analytical balance

-

Vortex mixer

-

Set of 4 mL glass vials with screw caps

-

Pipettes and tips

-

Solvents: Deionized water, Ethanol, Methanol, Acetone, Dichloromethane, Dimethyl sulfoxide (DMSO), Hexane

Procedure:

-

Preparation of Stock Vials: Accurately weigh 10 mg of the compound into seven separate, labeled glass vials.

-

Solvent Addition: To the first vial, add the first solvent (e.g., deionized water) in incremental aliquots of 100 µL.

-

Mixing and Observation: After each addition, cap the vial and vortex for 60 seconds. Visually inspect the solution against a dark background for any undissolved solid particles.

-

Endpoint Determination: Continue adding solvent aliquots until the solid is completely dissolved. Record the total volume of solvent added.

-

Calculation: Calculate the approximate solubility using the formula: Solubility (mg/mL) = Mass of compound (mg) / Total volume of solvent (mL)

-

Repeat for all Solvents: Repeat steps 2-5 for each of the selected solvents.

-

Classification: Classify the solubility based on the calculated values (e.g., >100 mg/mL: Very Soluble; 10-100 mg/mL: Soluble; 1-10 mg/mL: Sparingly Soluble; <1 mg/mL: Insoluble).

Caption: A flowchart of the experimental workflow for determining solubility.

Acid-Base Properties (pKa)

The pKa value is a measure of the acidity or basicity of a compound and is fundamental to understanding its ionization state at different pH values. This, in turn, affects its solubility, membrane permeability, and receptor-binding interactions. This compound has two potential basic centers: the nitrogen of the dimethylamino group and the nitrogen atom in the thiazole ring. The dimethylamino group is expected to be the more basic site.

Experimental Protocol for pKa Determination via Potentiometric Titration

Potentiometric titration is a reliable and widely used method for determining the pKa of ionizable compounds.[9]

Objective: To determine the pKa value(s) of this compound.

Materials:

-

Calibrated pH meter and electrode

-

Automated titrator or manual burette

-

Magnetic stirrer and stir bar

-

Beaker or titration vessel

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Deionized water

-

Co-solvent (e.g., methanol or ethanol, if needed for solubility)

Procedure:

-

Sample Preparation: Accurately weigh approximately 15-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is an issue, a water/co-solvent mixture can be used, but the pKa value will be an apparent pKa (pKaapp) for that specific solvent system.

-

Initial pH Adjustment: If titrating with acid, the initial solution may be adjusted to a basic pH (e.g., pH 11) with a small amount of NaOH.

-

Titration: Place the solution on the magnetic stirrer and immerse the pH electrode. Begin the titration by adding small, precise increments of the standardized 0.1 M HCl solution.

-

Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Endpoint Determination: Continue the titration well past the equivalence point (the point of fastest pH change).

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point. This can be determined from the titration curve or by calculating the first derivative of the curve, where the peak indicates the equivalence point.

Caption: A flowchart outlining the process of pKa determination by potentiometric titration.

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of a chemical entity.

Mass Spectrometry (MS)

Mass spectral data for this compound is available in the mzCloud database, which shows spectral information obtained by Electrospray Ionization (ESI).[10]

-

Expected Ionization: In positive ion mode ESI-MS, the compound is expected to be readily protonated at one of the nitrogen atoms, yielding a prominent [M+H]⁺ ion at m/z 157.04.

-

Predicted Fragmentation: The fragmentation pattern would likely involve the loss of neutral molecules such as CO from the aldehyde group, or fragmentation of the dimethylamino group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While public databases do not currently contain the NMR spectra for this compound, a predicted analysis based on its structure provides valuable insight.

-

¹H NMR (Predicted, in CDCl₃, 400 MHz):

-

~9.8 ppm (singlet, 1H): Aldehyde proton (-CHO).

-

~7.9 ppm (singlet, 1H): Thiazole ring proton at C4.

-

~3.2 ppm (singlet, 6H): Two equivalent methyl groups of the dimethylamino moiety (-N(CH₃)₂).

-

-

¹³C NMR (Predicted, in CDCl₃, 100 MHz):

-

~185 ppm: Aldehyde carbonyl carbon (C=O).

-

~170 ppm: Thiazole ring carbon at C2, attached to the dimethylamino group.

-

~145 ppm: Thiazole ring carbon at C5, attached to the aldehyde.

-

~130 ppm: Thiazole ring carbon at C4.

-

~40 ppm: Methyl carbons of the dimethylamino group.

-

Protocol for NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Objective: To prepare a homogeneous, particle-free solution of the compound for NMR analysis.

Materials:

-

NMR tube (5 mm, high precision) and cap

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Pasteur pipette and bulb

-

Small piece of cotton or glass wool

-

Small vial

Procedure:

-

Weighing: Weigh 5-10 mg of the compound into a small, clean vial.

-

Dissolving: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently swirl or vortex to dissolve the compound completely.

-

Filtering: Place a small plug of cotton or glass wool into the neck of a Pasteur pipette.

-

Transferring: Using the pipette, filter the solution from the vial directly into the NMR tube to remove any particulate matter.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly. The sample is now ready for analysis.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Expected Absorption Bands:

-

~1680-1660 cm⁻¹: A strong C=O stretching vibration for the aromatic aldehyde.

-

~1600-1500 cm⁻¹: C=N and C=C stretching vibrations within the thiazole ring.

-

~2850-2750 cm⁻¹: C-H stretching of the aldehyde proton (often appears as a pair of weak bands).

-

~1350-1250 cm⁻¹: C-N stretching of the dimethylamino group.

-

Chemical Reactivity and Stability

The reactivity of this compound is governed by its three key functional components: the aldehyde, the electron-rich 2-(dimethylamino)thiazole ring system.

-

Aldehyde Group: The carbaldehyde group is a primary site for nucleophilic attack, making it a versatile handle for synthetic transformations. It can undergo reactions such as reductive amination, Wittig reactions, and condensation reactions to form Schiff bases.[11]

-

Thiazole Ring: The 2-dimethylamino group is a strong electron-donating group, which activates the thiazole ring towards electrophilic substitution.

-

Stability: 2-Aminothiazole derivatives have been reported to show instability in DMSO solutions, which can lead to dimerization or degradation. Therefore, care should be taken when preparing stock solutions for biological screening. The stability of the compound should be assessed under various conditions, especially if it is being developed as a drug candidate.

General Protocol for Chemical Stability Assessment

This protocol provides a framework for evaluating the stability of the compound under stressed conditions, following general principles from ICH guidelines.

Objective: To assess the stability of the compound under conditions of heat, light, and varying pH.

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Thermal Stress: Aliquot the stock solution into vials and store them at elevated temperatures (e.g., 40°C, 60°C) and a control at 4°C.

-

Photostability: Expose an aliquot to a light source that meets ICH Q1B guidelines, while keeping a control sample wrapped in aluminum foil.

-

pH Stress (Hydrolysis): Add aliquots to aqueous solutions of different pH (e.g., pH 2, pH 7, pH 9) and store at a controlled temperature.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 24, 48, 72 hours).

-

Analysis: Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to quantify the parent compound and detect any degradation products.

Caption: A diagram showing potential reactions involving the aldehyde group.

Potential Applications in Research and Drug Discovery

This compound is more than just a chemical entity; it is a tool for innovation. Its structural motifs are prevalent in a multitude of bioactive compounds.

-

Synthetic Building Block: The aldehyde functionality serves as a key reactive handle for elaborating the molecule into more complex structures. It can be used in multi-component reactions or as a precursor for the synthesis of libraries of thiazole derivatives for high-throughput screening.

-

Scaffold for Medicinal Chemistry: The 2-aminothiazole core is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[12][13] This compound can serve as a starting point for the design of novel inhibitors for kinases, proteases, or other enzymes implicated in disease.[3] The exploration of its derivatives could lead to new therapeutic agents for infectious diseases, cancer, or inflammatory conditions.

Conclusion

This compound is a compound of significant interest due to its versatile chemical reactivity and its foundation on the biologically relevant 2-aminothiazole scaffold. This guide has provided a detailed overview of its key physicochemical properties, moving beyond simple data presentation to include robust, actionable protocols for their experimental determination. A thorough understanding and empirical validation of its solubility, pKa, spectroscopic profile, and stability are paramount for any researcher aiming to utilize this molecule to its full potential, whether in the synthesis of novel compounds or in the early stages of drug discovery.

References

-

ResearchGate. (n.d.). Synthesis of thiazoles from aldehydes, amines, and element sulfur. [Online]. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Online]. Available at: [Link]

-

ACS Publications. (n.d.). Reactivity of 2-aminothiazole toward 2,4-dinitrofluorobenzene. Products and structures. [Online]. Available at: [Link]

-

MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Online]. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of thiazoles from aldehydes, amines, and elemental sulfur. [Online]. Available at: [Link]

-

ACS Publications. (n.d.). Reactivity of 2-aminothiazole toward 2,4-dinitrofluorobenzene. Products and structures. [Online]. Available at: [Link]

-

mzCloud. (2015). 2 Dimethylamino thiazole 5 carboxaldehyde. [Online]. Available at: [Link]

-

FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Online]. Available at: [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Online]. Available at: [Link]

-

NIH. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Online]. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Thiazole in Pharmaceutical Drug Discovery. [Online]. Available at: [Link]

-

Pharmaffiliates. (n.d.). This compound. [Online]. Available at: [Link]

-

NIH. (n.d.). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. [Online]. Available at: [Link]

-

FDA. (1986). Guidance for Industry #5 - Drug Stability Guidelines. [Online]. Available at: [Link]

-

Wikipedia. (n.d.). Thiazole. [Online]. Available at: [Link]

-

EMA. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Online]. Available at: [Link]

-

ASEAN. (1997). ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). [Online]. Available at: [Link]

-

ResearchGate. (2012). Stability Testing of Pharmaceutical Products. [Online]. Available at: [Link]

-

QualityHub. (2022). QHub Insights: How to Set Up Drug Stability Testing Program for Pharmaceuticals. [Online]. Available at: [Link]

-

PubChemLite. (n.d.). 2-(dimethylamino)-4-phenyl-1,3-thiazole-5-carbaldehyde. [Online]. Available at: [Link]

-

NIST. (n.d.). Thiazole, 2-amino-5-methyl-. [Online]. Available at: [Link]

-

NIST. (n.d.). Thiazole. [Online]. Available at: [Link]

-

SpectraBase. (n.d.). 2-(N,N-Dihexylamino)-thiazole-5-carboxaldehyde. [Online]. Available at: [Link]

-

MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Online]. Available at: [Link]

-

ACS Publications. (2023). Quantum Mechanical Prediction of Dissociation Constants for Thiazol-2-imine Derivatives. [Online]. Available at: [Link]

-

MDPI. (n.d.). (Z)-6-((Dimethylamino)methylene)-2-methyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one. [Online]. Available at: [Link]

-

ElectronicsAndBooks. (n.d.). Functionalization of Thiazoles. Selectivity in the Reactions of 2 4 Dimethylamino)- 1,3-t hiazoles with Electrophiles. [Online]. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Thiazole - Wikipedia [en.wikipedia.org]

- 3. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]

- 6. 2-(Dimethylamino)thiazole-5-carboxaldehyde, 97% 1 g | Request for Quote [thermofisher.com]

- 7. 2-dimethylamino-thiazole-5-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. peerj.com [peerj.com]

- 9. tandfonline.com [tandfonline.com]

- 10. mzCloud – 2 Dimethylamino thiazole 5 carboxaldehyde [mzcloud.org]

- 11. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde structure and molecular formula

Introduction

2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde is a heterocyclic organic compound that serves as a pivotal building block in synthetic and medicinal chemistry. Its structure, which combines a thiazole ring with a reactive aldehyde group and a dimethylamino substituent, makes it a versatile precursor for the synthesis of more complex molecules. The 2-aminothiazole core, of which this compound is a derivative, is a recognized pharmacophore present in a wide array of commercially available drugs, highlighting its significance in drug discovery.[1][2][3] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

The molecular structure of this compound consists of a five-membered thiazole ring, which is a sulfur and nitrogen-containing heterocycle. A dimethylamino group is attached at the 2-position, and a carbaldehyde (aldehyde) group is at the 5-position.

Molecular Formula: C₆H₈N₂OS

Structure:

Image Source: PubChem CID 533857

Image Source: PubChem CID 533857

Physicochemical Data Summary:

| Property | Value | Source(s) |

| CAS Number | 1005-28-3 | [4] |

| Molecular Weight | 156.21 g/mol | [4] |

| Appearance | Yellow to brown solid | Thermo Fisher Scientific |

| Melting Point | 72°C to 78°C | Thermo Fisher Scientific |

| SMILES | CN(C)c1ncc(C=O)s1 | Sigma-Aldrich |

| InChI Key | ZOPJEHPVWLTDJW-UHFFFAOYSA-N | Sigma-Aldrich |

Synthesis Methodology

A common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7][8] The electron-donating dimethylamino group at the 2-position of the thiazole ring activates the 5-position for electrophilic substitution, making it amenable to formylation.

The Vilsmeier reagent, a chloroiminium ion, is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[6][7]

Experimental Workflow: Vilsmeier-Haack Formylation

Below is a generalized protocol for the synthesis of this compound.

Caption: Synthetic workflow for this compound via Vilsmeier-Haack reaction.

Step-by-Step Protocol:

-

Reagent Preparation: The starting material, 2-(dimethylamino)thiazole, is dissolved in an excess of N,N-dimethylformamide (DMF), which also serves as a reagent. The solution is cooled in an ice bath.

-

Vilsmeier Reagent Formation and Reaction: Phosphorus oxychloride (POCl₃) is added dropwise to the cooled solution. This leads to the in situ formation of the electrophilic Vilsmeier reagent. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete formylation at the C5 position of the thiazole ring.

-

Hydrolysis: The reaction is quenched by carefully pouring the mixture into a cold aqueous solution of a mild base, such as sodium acetate or sodium bicarbonate. This hydrolyzes the intermediate iminium salt to the desired aldehyde.

-

Extraction and Purification: The product is extracted from the aqueous layer using an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is typically purified by column chromatography on silica gel to yield the final this compound.

Spectroscopic Characterization

While specific spectra are proprietary to suppliers, the structural features of this compound give rise to predictable spectroscopic signatures.

-

¹H NMR: The proton nuclear magnetic resonance spectrum would be expected to show a characteristic singlet for the aldehyde proton (-CHO) at a downfield chemical shift (typically δ 9-10 ppm). A singlet for the proton at the 4-position of the thiazole ring would appear in the aromatic region. The two methyl groups of the dimethylamino substituent would likely appear as a singlet in the aliphatic region.

-

¹³C NMR: The carbon-13 NMR spectrum would show a distinct resonance for the carbonyl carbon of the aldehyde group (typically δ 180-200 ppm). Other signals would correspond to the carbons of the thiazole ring and the methyl groups.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong carbonyl (C=O) stretching band around 1650-1700 cm⁻¹, indicative of the aldehyde functional group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (156.21 g/mol ).

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a variety of biologically active compounds.[4] The 2-aminothiazole scaffold is a key component in numerous therapeutic agents due to its ability to engage in various biological interactions.[9][10]

Key Application Areas:

-

Anticancer Agents: The 2-aminothiazole moiety is found in several kinase inhibitors used in oncology. For instance, Dasatinib, a potent leukemia drug, features a 2-aminothiazole core.[10] The aldehyde group of this compound can be readily transformed into other functional groups to create libraries of novel compounds for screening as potential anticancer agents.

-

Antimicrobial and Anti-inflammatory Drugs: Thiazole derivatives have demonstrated a broad spectrum of antimicrobial and anti-inflammatory activities.[3][9] This compound serves as a starting point for the development of new agents in these therapeutic areas.

-

Central Nervous System (CNS) Active Compounds: The thiazole ring is present in some drugs that act on the central nervous system.[11]

The aldehyde functionality allows for a range of subsequent chemical transformations, including:

-

Reductive amination to introduce diverse amine-containing side chains.

-

Wittig reactions to form alkenes.

-

Oxidation to a carboxylic acid.

-

Condensation reactions to form Schiff bases, hydrazones, and other derivatives.

Safety and Handling

Hazard Identification:

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H317: May cause an allergic skin reaction.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

Storage and Handling:

-

Store in a tightly sealed container in a dry, well-ventilated place.

-

Recommended storage temperature is 2-8°C under an inert atmosphere.

-

Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Conclusion

This compound is a chemical compound of significant interest to the scientific community, particularly those involved in synthetic organic chemistry and drug discovery. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatility of its aldehyde functional group make it an invaluable precursor for creating novel molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.

References

- Das, D., Sikdar, P., & Bairagi, M. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 89–98.

-

SciSpace. (2016). Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry. Retrieved from [Link]

- Nevagi, R. J. (n.d.). Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library.

- El-Sayed, N. N. E., & Al-Saadi, M. S. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1433.

-

ResearchGate. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

- Abdel-Rahman, L. H., et al. (2017).

-

YouTube. (2021). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

-

MDPI. (2020). (Z)-6-((Dimethylamino)methylene)-2-methyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one. Retrieved from [Link]

-

MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes.

- Biological & Environmental Research. (n.d.).

-

ResearchGate. (n.d.). (PDF) Synthesis and spectroscopic study of 2,7-diethylamino-2-oxo-2H-chromen-3-yl benzothiazole-6-sulfonyl chlorides and its derivatives. Retrieved from [Link]

Sources

- 1. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry (2016) | Debasis Das | 2 Citations [scispace.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. ijpcbs.com [ijpcbs.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Spectral Characterization of 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde: A Technical Guide

This technical guide provides an in-depth analysis of the spectral data for the heterocyclic compound 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data essential for the structural elucidation and quality control of this important chemical entity.

Introduction: The Significance of Spectroscopic Analysis

This compound, with the chemical formula C₆H₈N₂OS and a molecular weight of 156.21 g/mol , is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. Its unique structural features, comprising a thiazole ring substituted with a dimethylamino group and a carbaldehyde function, give rise to a distinct spectroscopic fingerprint. Accurate interpretation of its NMR, MS, and IR spectra is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior. This guide will delve into the theoretical underpinnings and practical application of these analytical techniques in the context of this specific molecule.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular architecture is the foundation for interpreting spectral data. The structure of this compound is characterized by several key features that will manifest in its spectra.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

A common method for analyzing polar organic molecules like this compound is Electrospray Ionization-Mass Spectrometry (ESI-MS).

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, typically methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

-

Infusion: The sample solution is introduced into the ESI source at a constant flow rate.

-

Ionization: A high voltage is applied to the capillary tip, causing the nebulized droplets to become charged. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase protonated molecules, [M+H]⁺.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Data Interpretation

Publicly available mass spectrometry data for this compound can be found on databases such as mzCloud.[1] The expected and observed data are summarized below.

| Parameter | Value |

| Molecular Formula | C₆H₈N₂OS |

| Exact Mass | 156.0385 |

| Molecular Ion (M⁺) | m/z 156 |

| Protonated Molecule ([M+H]⁺) | m/z 157.0459 |

The high-resolution mass spectrum would show a prominent peak for the protonated molecule at an m/z of approximately 157.0459, confirming the elemental composition.

Fragmentation Pathway

Tandem mass spectrometry (MS/MS) experiments can provide valuable structural information by inducing fragmentation of the parent ion.

Caption: Plausible fragmentation pathways for [M+H]⁺ of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, experimentally verified NMR spectrum for this compound is not readily accessible, this section will provide a detailed prediction and interpretation based on the known principles of NMR spectroscopy and data from analogous structures.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied.

Predicted ¹H NMR Spectrum

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aldehyde-H | 9.5 - 10.0 | Singlet | 1H | -CHO |

| Thiazole-H4 | 7.8 - 8.2 | Singlet | 1H | Aromatic H |

| Dimethylamino-H | 3.0 - 3.3 | Singlet | 6H | -N(CH₃)₂ |

Rationale:

-

The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and will appear as a sharp singlet far downfield.

-

The proton on the thiazole ring (H4) is in an electron-deficient aromatic system and is also deshielded, appearing as a singlet.

-

The six protons of the two methyl groups in the dimethylamino substituent are equivalent and will appear as a single, integrated peak.

Predicted ¹³C NMR Spectrum

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

| C=O | 180 - 185 | Aldehyde Carbonyl |

| C2 | 165 - 170 | Thiazole Ring |

| C5 | 140 - 145 | Thiazole Ring |

| C4 | 120 - 125 | Thiazole Ring |

| -N(CH₃)₂ | 40 - 45 | Dimethylamino Carbons |

Rationale:

-

The carbonyl carbon of the aldehyde is the most deshielded carbon, appearing at the lowest field.

-

The carbons of the thiazole ring will appear in the aromatic region, with their specific shifts influenced by the nitrogen and sulfur heteroatoms and the substituents.

-

The carbons of the dimethylamino group will be found in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific spectrum is not publicly available, a product from Thermo Scientific Chemicals is stated to have a conforming infrared spectrum.[2]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR beam is passed through the crystal, and the sample is scanned over a range of wavenumbers (typically 4000-400 cm⁻¹).

-

Data Processing: A background spectrum is subtracted, and the resulting absorbance or transmittance spectrum is plotted.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2900-3000 | C-H stretch | Aliphatic (CH₃) |

| ~2720, ~2820 | C-H stretch | Aldehyde |

| ~1680-1700 | C=O stretch | Aldehyde |

| ~1600-1650 | C=N stretch | Thiazole ring |

| ~1500-1550 | C=C stretch | Thiazole ring |

| ~1350-1450 | C-N stretch | Dimethylamino |

Interpretation:

-

The presence of a strong absorption band around 1680-1700 cm⁻¹ is a clear indicator of the aldehyde carbonyl group .

-

The characteristic C-H stretching vibrations of the aldehyde will appear as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

-

The various stretching vibrations of the thiazole ring will be observed in the fingerprint region.

-

The C-H stretching of the dimethylamino groups will be visible in the aliphatic C-H stretching region.

Conclusion

The comprehensive spectral analysis of this compound provides a robust framework for its unequivocal identification and characterization. The mass spectrum confirms the molecular weight and elemental composition, while NMR and IR spectroscopy (based on well-established principles and data from analogous compounds) provide detailed insights into the molecular structure and the presence of key functional groups. This technical guide serves as a valuable resource for scientists and researchers, enabling them to confidently work with this versatile chemical building block.

References

-

mzCloud. 2-(Dimethylamino)thiazole-5-carboxaldehyde. Available at: [Link]

Sources

The 2-Aminothiazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its versatile chemical nature and ability to interact with a wide array of biological targets have established it as a "privileged structure." This guide provides a comprehensive technical overview of the biological significance of the 2-aminothiazole scaffold. We will delve into its diverse pharmacological activities, explore the underlying mechanisms of action, dissect structure-activity relationships, and present representative synthetic methodologies. Furthermore, this guide will highlight the clinical relevance of 2-aminothiazole-containing drugs and discuss future perspectives for the exploitation of this remarkable chemical entity in the development of novel therapeutics.

Introduction: The Rise of a Versatile Scaffold

The 2-aminothiazole is a five-membered heterocyclic ring containing a sulfur and a nitrogen atom, with an amino group at the C2 position. This seemingly simple structure possesses a unique combination of physicochemical properties that make it an ideal building block for drug candidates. Its aromaticity, hydrogen bonding capabilities (both donor and acceptor), and ability to engage in various non-covalent interactions allow for high-affinity binding to diverse biological targets.

The significance of the 2-aminothiazole scaffold is underscored by its presence in numerous clinically approved drugs, spanning a wide range of therapeutic areas. These include the anti-cancer agents Dasatinib and Alpelisib, the third-generation cephalosporin antibiotic Cefdinir, and the H2 receptor antagonist Famotidine.[1][2] This broad spectrum of activity highlights the remarkable versatility of the 2-aminothiazole core and its adaptability to different biological environments.

A Spectrum of Biological Activities: The Pharmacological Prowess of 2-Aminothiazoles

The 2-aminothiazole moiety is associated with a vast and diverse range of biological activities, making it a focal point of extensive research.[3][4][5]

Anticancer Activity

The development of 2-aminothiazole derivatives as anticancer agents represents one of the most successful applications of this scaffold.[6][7] These compounds have been shown to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines, including breast, leukemia, lung, and colon cancer.[6][7]

Mechanism of Action: A primary mechanism through which 2-aminothiazoles exert their anticancer effects is through the inhibition of various protein kinases. Kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer. The 2-aminothiazole scaffold serves as an effective "hinge-binding" motif, interacting with the ATP-binding pocket of kinases and thereby blocking their catalytic activity.[8][9]

A prime example is Dasatinib , a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases.[8][10] Its efficacy in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) has been revolutionary.[6][7]

Another clinically approved drug, Alpelisib , is a selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K).[6][7] This targeted inhibition is particularly effective in breast cancers harboring PIK3CA mutations.

The following diagram illustrates the general mechanism of kinase inhibition by a 2-aminothiazole-based inhibitor.

Caption: Kinase inhibition by a 2-aminothiazole derivative.

Antimicrobial Activity

Derivatives of 2-aminothiazole have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[11][12][13] The thiazole nucleus is a key component of many clinically used antibiotics, and its 2-amino substituted derivatives continue to be a rich source of new antimicrobial leads.

Mechanism of Action: The antimicrobial mechanisms of 2-aminothiazoles are diverse and can involve the inhibition of essential microbial enzymes. For instance, some derivatives have been shown to target MurB, an enzyme involved in the biosynthesis of the bacterial cell wall peptidoglycan.[12] Others may interfere with fungal metabolic pathways, such as the inhibition of CYP51, an enzyme crucial for ergosterol biosynthesis in fungi.[12]

The structural versatility of the 2-aminothiazole scaffold allows for the fine-tuning of its antimicrobial spectrum and potency through the introduction of various substituents.

Anti-inflammatory and Antioxidant Activities

The 2-aminothiazole scaffold is also a recurring motif in compounds with potent anti-inflammatory and antioxidant properties.[3][5] Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases, making agents that can modulate these processes highly valuable.

Mechanism of Action: The anti-inflammatory effects of 2-aminothiazole derivatives can be attributed to the inhibition of pro-inflammatory enzymes and signaling pathways. For example, some compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins. Others may modulate the activity of transcription factors like NF-κB, which controls the expression of many inflammatory genes. Their antioxidant activity often stems from their ability to scavenge free radicals and chelate metal ions.

Neuroprotective and Other Activities

Emerging research has highlighted the potential of 2-aminothiazole derivatives in the treatment of neurodegenerative diseases.[14][15] Compounds containing this scaffold have shown promise in models of Alzheimer's disease by protecting neurons from tau-induced toxicity.[15] Additionally, 2-aminothiazole derivatives have been investigated for their anti-prion activity, with some compounds demonstrating the ability to reduce the accumulation of the misfolded prion protein.[16][17][18][19]

Beyond these major areas, the 2-aminothiazole scaffold has been associated with a plethora of other biological activities, including antiviral, anticonvulsant, antidiabetic, and antihypertensive effects.[4][6]

The 2-Aminothiazole Scaffold in Medicinal Chemistry: A Privileged Core

The designation of the 2-aminothiazole as a "privileged structure" stems from its ability to serve as a versatile template for the design of ligands for a wide range of biological targets.[20][21][22] Medicinal chemists frequently exploit this scaffold due to its favorable physicochemical properties and synthetic accessibility.

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted on 2-aminothiazole derivatives to optimize their biological activity and pharmacokinetic properties.[8][23] These studies have revealed key structural features that govern their potency and selectivity.

Key SAR Insights for Kinase Inhibitors:

| Position of Substitution | Influence on Activity |

| N-atom of the amino group | Often acylated or linked to other heterocyclic rings to enhance binding affinity and selectivity. The nature of this substituent is critical for targeting specific kinases. |

| C4- and C5-positions | Substitution at these positions can modulate the electronic properties of the ring and provide additional interaction points with the target protein. Lipophilic substituents can enhance cell permeability. |

| Amide linker | The introduction of an amide linker at the C5-position has been a successful strategy in the development of potent kinase inhibitors, including Dasatinib. |

These SAR insights are crucial for the rational design of new and improved 2-aminothiazole-based drug candidates.

Synthetic Strategies: The Hantzsch Thiazole Synthesis

A cornerstone of 2-aminothiazole synthesis is the Hantzsch thiazole synthesis . This classical and widely used method involves the condensation of an α-haloketone with a thiourea or thioamide.[24][25] The reaction proceeds via a cyclocondensation mechanism and offers a straightforward and efficient route to a wide variety of substituted 2-aminothiazoles.

Representative Experimental Protocol: Hantzsch Synthesis of a 2-Aminothiazole Derivative

-

Step 1: Halogenation of the Ketone: To a solution of the starting ketone (1.0 eq) in a suitable solvent (e.g., ethanol), add a halogenating agent such as N-bromosuccinimide (NBS) or bromine (1.0 eq) dropwise at 0 °C.

-

Step 2: Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Step 3: Cyclocondensation: To the reaction mixture containing the α-haloketone, add thiourea (1.1 eq).

-

Step 4: Heating: Heat the reaction mixture to reflux for a specified period (typically 2-6 hours).

-

Step 5: Work-up and Purification: After cooling to room temperature, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution). The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield the desired 2-aminothiazole derivative.

The following diagram illustrates the workflow for the Hantzsch synthesis.

Caption: Workflow for the Hantzsch synthesis of 2-aminothiazoles.

Clinical Significance and Future Perspectives

The clinical success of drugs like Dasatinib and Alpelisib validates the 2-aminothiazole scaffold as a clinically relevant and commercially viable starting point for drug discovery.[6][7] The ongoing research into the diverse biological activities of 2-aminothiazole derivatives continues to uncover new therapeutic opportunities.

Future Directions:

-

Development of Novel Kinase Inhibitors: The scaffold's proven success as a kinase inhibitor template will continue to drive the development of new agents targeting novel or challenging kinase targets.

-

Tackling Antimicrobial Resistance: The need for new antimicrobial agents is urgent. The 2-aminothiazole scaffold offers a promising platform for the discovery of antibiotics and antifungals with novel mechanisms of action.

-

Targeting Neurodegenerative Diseases: The emerging neuroprotective properties of 2-aminothiazole derivatives warrant further investigation and could lead to new treatments for devastating diseases like Alzheimer's and prion diseases.

-

Addressing Potential Toxicity: While a privileged scaffold, the 2-aminothiazole moiety has also been flagged as a potential toxicophore, susceptible to metabolic activation.[20][21] Future drug design efforts must carefully consider and mitigate these potential liabilities through structural modifications to ensure the development of safe and effective medicines.

Conclusion

The 2-aminothiazole scaffold stands as a testament to the power of heterocyclic chemistry in drug discovery. Its remarkable versatility, broad spectrum of biological activities, and proven clinical success have firmly established it as a privileged structure in the armamentarium of medicinal chemists. As our understanding of disease biology deepens, the rational design and synthesis of novel 2-aminothiazole derivatives will undoubtedly continue to yield innovative therapeutics that address unmet medical needs. The journey of this unassuming five-membered ring is far from over, and its future contributions to medicine are eagerly anticipated.

References

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021-03-07). MDPI.

- Biological and medicinal significance of 2-aminothiazoles. (n.d.). Scholars Research Library.

- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021-01-15). PubMed Central.

- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021-01-15). PubMed.

- Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). Acta Chimica Slovenica.

- Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.

- Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. (n.d.). Taylor & Francis Online.

- 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies. (n.d.). Journal of Medicinal Chemistry.

- Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives. (2025-05-01). Russian Journal of Organic Chemistry.

- Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice. (2013-02-16). PubMed.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (n.d.). Semantic Scholar.

- Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. (n.d.). Scilit.

- 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents. (2024-02-22). Preprints.org.

- 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? (2025-08-06). ResearchGate.

- Recent developments of 2-aminothiazoles in medicinal chemistry. (2025-08-06). ResearchGate.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021-03-07). National Institutes of Health.

- EP2682390A1 - 2-aminothiazole derivative, preparation method, and use. (n.d.). Google Patents.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021-03-07). PubMed.

- Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors. (n.d.). PubMed.

- Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.

- Discovery of 2-Aminothiazoles as Potent Antiprion Compounds. (n.d.). PubMed Central.

- Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (n.d.). PubMed Central.

- 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. (n.d.). PubMed.

- 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? (2020-10-01). PubMed.

- 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N -(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan -Src Kinase Inhibitor. (2025-08-06). ResearchGate.

- 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. (n.d.). ACS Publications.

- Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease. (n.d.). Merck Millipore.

- 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. (2014-05-01). National Institutes of Health.

- Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. (2023-03-20). RSC Publishing.

- Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica.

- 2-Aminothiazoles with improved pharmacotherapeutic properties for treatment of prion disease. (n.d.). PubMed.

- 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. (n.d.). Request PDF.

Sources

- 1. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. jocpr.com [jocpr.com]

- 14. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of 2-Aminothiazoles as Potent Antiprion Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 2-Aminothiazoles with improved pharmacotherapeutic properties for treatment of prion disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]

- 25. derpharmachemica.com [derpharmachemica.com]

The Thiazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Foreword: The Enduring Relevance of a Privileged Heterocycle

In the landscape of drug discovery, certain molecular frameworks consistently emerge as foundations for therapeutically significant agents. These "privileged scaffolds" offer a unique combination of synthetic accessibility, metabolic stability, and the ability to engage with a multitude of biological targets through diverse non-covalent interactions. Among these, the thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, holds a place of particular distinction.[1][2][3] Its presence in a wide array of natural products, such as Vitamin B1 (Thiamine), and clinically vital synthetic drugs, underscores its profound impact on medicinal chemistry.[3] From the pioneering work of Hofmann and Hantzsch to its incorporation into modern targeted therapies, the thiazole nucleus continues to be a fertile ground for innovation.[3][4]

This technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide not just a summary of the vast biological activities associated with thiazole derivatives, but to delve into the causality behind their design, the intricacies of their synthesis and evaluation, and the mechanistic underpinnings of their therapeutic effects. We will explore this remarkable scaffold through the lens of practical application, offering field-proven insights and self-validating protocols to empower your own research endeavors.

The Thiazole Core: Physicochemical Properties and Synthetic Strategy

The thiazole ring's aromaticity, arising from the delocalization of a lone pair of electrons from the sulfur atom, is fundamental to its chemical behavior.[4] This electronic configuration results in a planar structure where the nitrogen atom acts as a hydrogen bond acceptor and the sulfur atom can engage in various non-covalent interactions, while the carbon positions (C2, C4, C5) are amenable to substitution, allowing for extensive structural diversification.[4][5]

Foundational Synthesis: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis, first reported in 1887, remains a cornerstone for constructing the thiazole ring due to its reliability and versatility.[6][7][8] The reaction involves the condensation of an α-haloketone with a thioamide. The choice of these starting materials directly dictates the substitution pattern of the final thiazole product, offering a straightforward approach to generating analog libraries for structure-activity relationship (SAR) studies.

The causality behind this experimental choice lies in its efficiency and atom economy. The reaction proceeds via a well-established mechanism involving nucleophilic attack of the thioamide's sulfur on the α-haloketone, followed by intramolecular cyclization and dehydration to yield the aromatic thiazole ring.[4]

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole via Hantzsch Condensation

This protocol provides a robust method for synthesizing a foundational 2-aminothiazole derivative, a common starting point for further elaboration.

Materials and Equipment:

-

Acetophenone

-

Thiourea

-

Iodine

-

Diethyl ether

-

Ammonium hydroxide solution

-

Methanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Buchner funnel and filtration flask

Step-by-Step Methodology: [9]

-

Reaction Setup: In a round-bottom flask, combine acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol). The iodine acts as an in-situ oxidizing agent to form the α-haloketone intermediate from acetophenone.

-

Reflux: Heat the mixture under reflux for 12 hours. The elevated temperature is necessary to overcome the activation energy for both the formation of the α-iodoacetophenone and the subsequent condensation reaction.

-

Workup - Part 1 (Removal of Unreacted Starting Materials): Cool the reaction mixture to room temperature. Wash the mixture with diethyl ether to remove any unreacted acetophenone and excess iodine. This step is crucial for simplifying the subsequent purification.

-

Workup - Part 2 (Precipitation of the Product): Pour the washed reaction mixture into a solution of ammonium hydroxide. The base neutralizes the hydroiodic acid formed during the reaction, causing the 2-amino-4-phenylthiazole product to precipitate out of the solution as a crude solid.

-

Purification: Collect the crude product by vacuum filtration. Recrystallize the solid from methanol to obtain the purified 2-amino-4-phenylthiazole. The recrystallization process is a self-validating step; a sharp melting point and clean spectroscopic data (¹H NMR, ¹³C NMR, MS) will confirm the purity and identity of the final product.

Anticancer Activity: Targeting Uncontrolled Proliferation

The thiazole scaffold is a prominent feature in numerous anticancer agents, including the FDA-approved tyrosine kinase inhibitor Dasatinib.[10][11] Thiazole derivatives exert their anticancer effects through a variety of mechanisms, including the inhibition of kinases, disruption of the cell cycle, and induction of apoptosis.[10][12]

Mechanism of Action: Inhibition of Tyrosine Kinases (e.g., Dasatinib)

Dasatinib is a potent inhibitor of the BCR-ABL kinase, the hallmark of chronic myeloid leukemia (CML), and also targets the SRC family of kinases.[1][13][14] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase's active conformation.[15] This is a key differentiator from first-generation inhibitors like Imatinib, which primarily bind to the inactive conformation. Dasatinib's ability to bind both active and inactive conformations contributes to its efficacy against mutations that confer resistance to other inhibitors.[1][13] The inhibition of these kinases blocks downstream signaling pathways that are critical for the proliferation and survival of cancer cells, ultimately leading to apoptosis.[1]

Diagram: Dasatinib's Mechanism of Action

Below is a diagram illustrating the inhibitory action of Dasatinib on the BCR-ABL signaling pathway.

Caption: Workflow of selective COX-2 inhibition by thiazole derivatives to block inflammatory prostaglandin synthesis.

Broad-Spectrum Potential: Antiviral and Antidiabetic Applications

-

Antiviral Agents: The thiazole ring is a component of the FDA-approved anti-HIV drug Ritonavir. [3][15][16]Thiazole derivatives have shown promise against a wide range of viruses, including influenza, hepatitis, and coronaviruses, by targeting various viral enzymes and replication processes. [15][17][18]

-

Antidiabetic Agents: Thiazolidinediones, a class of drugs containing a reduced thiazole ring (thiazolidine), such as Pioglitazone and Rosiglitazone, are used to treat type 2 diabetes. [6][19]They act as agonists for the PPAR-γ receptor, improving insulin sensitivity. Newer thiazole derivatives are also being investigated as inhibitors of enzymes like α-glucosidase and α-amylase. [8][20]

Future Perspectives and Conclusion

The thiazole scaffold has unequivocally established itself as a privileged structure in medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a diverse array of biological targets, ensures its continued relevance in drug discovery. Future research will likely focus on several key areas:

-

Hybrid Molecules: Combining the thiazole core with other pharmacophores to create hybrid molecules with dual or synergistic activities is a promising strategy to tackle complex diseases and drug resistance. [21]2. Targeted Drug Delivery: Functionalizing thiazole derivatives for targeted delivery to specific tissues or cells could enhance efficacy and reduce off-target side effects.

-

Novel Biological Targets: High-throughput screening of diverse thiazole libraries against new and emerging biological targets will undoubtedly uncover novel therapeutic applications.

References

- Bohrium. (n.d.). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes.

- ChemicalBook. (2024, March 29). Dasatinib: Mechanism of action and Safety.

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.).

- Himaja, M., Raju, V. K., & Ranjitha, J. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(4), 2909-2913.

- Mohammad, H., Cushman, M., & Seleem, M. N. (2015). Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. PLOS ONE, 10(11), e0142321.

- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (n.d.).

- 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. (n.d.).

- Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (n.d.).

- Thiazole Compounds as Antiviral Agents: An Update - PubMed. (n.d.).

- A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed. (n.d.).

- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed. (n.d.).

- BenchChem. (2025). Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives.

- Chhabria, M., Patel, S., & Brahmkshatriya, P. S. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(29), 3374-3406.

- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).

- Organic Chemistry Portal. (n.d.). Thiazole synthesis.

- A review on thiazole based compounds & it's pharmacological activities. (2024, October 23).

- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.

- Mohammad, H., Cushman, M., & Seleem, M. N. (2015). Antibacterial evaluation of synthetic thiazole compounds in vitro and in vivo in a methicillin-resistant staphylococcus aureus. Purdue e-Pubs.

- El-Gohary, N. S., & Shaaban, M. I. (2017).